3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 496027-83-9
Cat. No.: VC4798210
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496027-83-9 |
|---|---|
| Molecular Formula | C19H19N3O4S2 |
| Molecular Weight | 417.5 |
| IUPAC Name | 5-(furan-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H19N3O4S2/c1-2-5-22-18(24)16-13(14-4-3-8-26-14)11-27-17(16)20-19(22)28-12-15(23)21-6-9-25-10-7-21/h2-4,8,11H,1,5-7,9-10,12H2 |
| Standard InChI Key | CXHVPBGOYNWKBJ-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CO4 |
Introduction
Key Features:
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Thieno[2,3-d]pyrimidine Core: Provides the scaffold for various pharmacological activities.
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Furyl Substitution: Enhances aromatic interactions with biological targets.
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Morpholine Group: Contributes to solubility and potential receptor binding.
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Thioether Linkage: Improves lipophilicity and bioavailability.
Synthesis Pathways
The synthesis of thieno[2,3-d]pyrimidine derivatives like this compound typically involves multi-step reactions using thermal or microwave-assisted methods. Below is a generalized synthetic route:
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Starting Material Preparation:
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Begin with 2-aminothiophene derivatives or their carboxylic acid esters.
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Cyclization with formamide or related reagents forms the thieno[2,3-d]pyrimidine core.
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Functionalization:
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Introduce the allyl group through alkylation reactions.
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Add the furyl moiety via electrophilic substitution reactions.
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Thioether Formation:
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React with 4-morpholinyl-acetyl chloride to introduce the morpholine-containing side chain through nucleophilic substitution.
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Reaction Conditions:
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Solvents: Ethanol or DMF.
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Catalysts: Potassium carbonate or pyridine.
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Techniques: Reflux or microwave-assisted heating.
Characterization Techniques
The compound's structure is confirmed using advanced spectroscopic and analytical methods:
| Technique | Purpose |
|---|---|
| 1H-NMR & 13C-NMR | Identifies hydrogen and carbon environments. |
| IR Spectroscopy | Confirms functional groups (e.g., C=O, C-S). |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
| Elemental Analysis | Verifies purity and composition. |
For example:
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The presence of peaks in the NMR spectrum corresponding to allyl protons (~5–6 ppm) confirms the allyl group.
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IR bands around 1700 cm⁻¹ indicate carbonyl groups in the pyrimidinone ring.
Biological Activities
Thieno[2,3-d]pyrimidines have shown significant biological activities across various studies:
b) Anticancer Potential
Some derivatives induce apoptosis in cancer cells by modulating signaling pathways . The sulfur-containing side chain improves cellular uptake.
c) Anti-inflammatory Activity
Thieno[2,3-d]pyrimidines reduce prostaglandin E2 (PGE2) levels in inflammation models .
d) Antiviral Activity
These compounds may inhibit viral replication by targeting nucleic acid synthesis enzymes .
b) Drug Development
This compound could serve as a lead molecule for developing treatments for:
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Cancer
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Bacterial infections
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Inflammatory diseases
c) Molecular Docking Studies
In silico studies predict strong binding to enzyme active sites such as cyclooxygenase (COX) or lipoxygenase (LOX), supporting its anti-inflammatory potential .
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